(4-((2-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid
Description
(4-((2-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid (CAS: 913835-42-4) is a boronic acid derivative with the molecular formula C₁₄H₁₁BF₃NO₃ and a molecular weight of 309.05 g/mol . Its structure features a phenylboronic acid moiety substituted at the para position with a carbamoyl group linked to a 2-(trifluoromethyl)phenyl ring.
Properties
IUPAC Name |
[4-[[2-(trifluoromethyl)phenyl]carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BF3NO3/c16-14(17,18)11-3-1-2-4-12(11)19-13(20)9-5-7-10(8-6-9)15(21)22/h1-8,21-22H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSZJSZMTXJQRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660267 | |
| Record name | (4-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-42-4 | |
| Record name | B-[4-[[[2-(Trifluoromethyl)phenyl]amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-((2-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the recovery and recycling of the palladium catalyst can be implemented to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: (4-((2-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The carbamoyl group can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Phenol derivatives: from oxidation.
Amines: from reduction.
Substituted phenyl derivatives: from nucleophilic substitution.
Scientific Research Applications
(4-((2-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-((2-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the carbamoyl group can participate in hydrogen bonding and other interactions with biological targets .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of the trifluoromethyl group and the presence of the carbamoyl group significantly influence the compound’s properties. Key comparisons include:
Key Findings :
- The carbamoyl group distinguishes the target compound from simpler boronic acids (e.g., 4-(trifluoromethyl)phenylboronic acid), enabling hydrogen bonding critical for enzyme inhibition .
HDAC Inhibition
The target compound’s carbamoyl group may enhance histone deacetylase (HDAC) inhibition compared to boronic acids with ether or alkyl substituents. For example:
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid (ether substituent) showed potent HDAC inhibition (IC₅₀ ~1 µM) in fungal models .
- The target compound’s carbamoyl group could provide stronger hydrogen bonding to HDAC active sites, though experimental data specific to this compound are pending .
Anticancer Potential
Compounds like 4-amino-2-trifluoromethylphenyl retinate (ATPR) (CAS: N/A) demonstrate that trifluoromethylphenyl groups enhance anticancer activity via cellular differentiation pathways . The target compound’s boronic acid moiety may offer additional reactivity for prodrug design .
Spectroscopic and Computational Insights
- The target compound’s CF₃ group likely increases acidity (pKa ~8–9) compared to non-fluorinated analogs (pKa ~9–10), enhancing reactivity in Suzuki-Miyaura couplings .
Biological Activity
(4-((2-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various modes of action, including antimicrobial properties and interactions with specific biochemical pathways.
Chemical Structure and Properties
The compound's structure consists of a boronic acid functional group attached to a phenyl ring that is further substituted with a carbamoyl group. This unique configuration contributes to its reactivity and biological activity.
Molecular Formula: C13H12BF3N2O2
Molecular Weight: 284.05 g/mol
The primary mechanism of action for this compound involves its ability to form reversible covalent bonds with diols, a characteristic feature of boronic acids. This property facilitates interactions with various biological targets, including enzymes and receptors.
- Transmetalation Process: The compound engages in transmetalation reactions, which are critical in organic synthesis and biological interactions, enabling the formation of carbon-carbon bonds.
- Biochemical Pathways: It has been shown to affect pathways involved in inflammation and microbial resistance through its interaction with specific proteins, such as LeuRS in Candida albicans .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties.
- Minimum Inhibitory Concentration (MIC): Studies have reported MIC values indicating effective inhibition against various strains:
Case Studies
- Study on Antimicrobial Efficacy: A study evaluated the antimicrobial activity of related boronic acids, demonstrating that the presence of the trifluoromethyl group enhances the compound's efficacy against gram-positive bacteria and fungi .
- Docking Studies: Molecular docking studies revealed that the compound binds effectively to the active site of LeuRS, suggesting a potential mechanism for its antimicrobial action against fungal pathogens .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate stability in aqueous environments, which is typical for boronic acids. Its lipophilicity may facilitate cellular uptake, enhancing its therapeutic potential.
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
